5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide: is a complex organic compound belonging to the class of fused pyridine derivatives. These types of compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between furo[3,2-b]pyridine-2-carboxylic acid and 2,4,6-trimethylaniline under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide: is unique due to its specific structural features and potential biological activities. Similar compounds include:
Furo[3,2-b]pyridine derivatives: : These compounds share the fused pyridine ring structure but may differ in substituents and functional groups.
Indole derivatives: : These compounds have a different heterocyclic structure but are also used in drug design and medicinal chemistry.
Properties
IUPAC Name |
5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-10-7-11(2)17(12(3)8-10)20-18(21)16-9-14-15(22-16)6-5-13(4)19-14/h5-9H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYPCOYAKNZULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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